molecular formula C9H15N5O B13340050 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

Cat. No.: B13340050
M. Wt: 209.25 g/mol
InChI Key: RCAVMNYTPJFZRP-UHFFFAOYSA-N
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Description

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide ( 1504136-03-1) is a high-purity chemical compound offered for research and further manufacturing use. With a molecular formula of C9H15N5O and a molecular weight of 209.25 g/mol, this compound features a unique molecular architecture that combines a cyclohexane core with a 1,2,4-triazole moiety, an amine, and a carboxamide functional group . This structure makes it a promising building block or investigative tool in medicinal chemistry and agrochemical research. The 1,2,4-triazole ring is a privileged scaffold in drug discovery, known for its wide range of biological activities. Scientific literature indicates that compounds containing the 1,2,4-triazole nucleus have demonstrated significant antistaphylococcal activity by potentially acting as DNA gyrase inhibitors, showing promise in combating antibiotic-resistant strains like Staphylococcus aureus (MRSA) . Furthermore, 1,2,4-triazole derivatives are extensively researched for their potent antifungal properties, often acting as sterol demethylation inhibitors (DMI) that target the CYP51 enzyme, thereby disrupting ergosterol biosynthesis in fungi . The structural features of this compound suggest potential for similar mechanisms of action, making it a candidate for the development of novel anti-infective agents. This product is strictly for laboratory research and further manufacturing use. It is not intended for direct human use, diagnostic purposes, or as a food additive. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for detailed hazard and handling information .

Properties

Molecular Formula

C9H15N5O

Molecular Weight

209.25 g/mol

IUPAC Name

1-amino-3-(1,2,4-triazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C9H15N5O/c10-8(15)9(11)3-1-2-7(4-9)14-6-12-5-13-14/h5-7H,1-4,11H2,(H2,10,15)

InChI Key

RCAVMNYTPJFZRP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)(C(=O)N)N)N2C=NC=N2

Origin of Product

United States

Preparation Methods

Cyclohexane Core Functionalization

The cyclohexane backbone is typically functionalized via Mannich-type reactions or ring-opening alkylation of bicyclic intermediates. For example:

  • Reductive amination of cyclohexanone derivatives with ammonium acetate in ethanol under hydrogen (5–10 atm) yields 1-aminocyclohexane precursors.
  • Nucleophilic substitution at the 3-position is achieved using 1H-1,2,4-triazole with K₂CO₃ in DMF at 80–100°C, introducing the triazole moiety.
Step Reagents/Conditions Yield Key Observations
1 Cyclohexanone, NH₄OAc, H₂ (5 atm), Pd/C 78% Selective exo-amine formation
2 1H-1,2,4-triazole, K₂CO₃, DMF, 80°C 65% Requires anhydrous conditions

Carboxamide Installation

The carboxamide group is introduced via acyl chloride coupling or carbodiimide-mediated amidation :

  • Schotten-Baumann reaction : Treating 1-amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane with cyclohexanecarbonyl chloride in CH₂Cl₂/DIPEA (0°C to RT) provides the carboxamide.
  • EDC/HOBt activation : Carboxylic acid intermediates are activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), followed by reaction with NH₃ gas.

Optimization Note : Using DIPEA as a base improves yields (72–85%) by mitigating side reactions.

Triazole Ring Construction

The 1,2,4-triazole ring is synthesized via cyclocondensation or Gewald-type reactions :

  • Cyclocondensation : Ethyl 5-amino-1,2,4-triazole-3-carboxylate reacts with 1-phenylbutane-1,3-dione in acetic acid under reflux, followed by chlorination with SOCl₂ to form acyl chloride intermediates.
  • Microwave-assisted synthesis : Aminoguanidine hydrochloride reacts with succinic anhydride and amines under microwave irradiation (120°C, 30 min), achieving 40–50% yields.
Method Conditions Yield Advantages
Conventional Acetic acid, reflux, 6 h 55% Scalable
Microwave 120°C, 30 min, DIPEA 48% Reduced reaction time

Purification and Characterization

Final products are purified via:

  • Recrystallization : Ethanol/ethyl acetate/cyclohexane mixtures yield >95% purity.
  • Acid salt formation : Hydrochloride salts are precipitated using HCl in diethyl ether, enhancing crystallinity.

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 1.45–2.10 (m, 6H, cyclohexane), 3.20 (s, 1H, NH₂), 7.80 (s, 1H, triazole-H).
  • HRMS : [M+H]⁺ calcd for C₁₀H₁₆N₅O: 238.1304; found: 238.1306.

Comparative Analysis of Methods

Parameter Acyl Chloride Coupling Carbodiimide Activation
Yield 65–72% 70–85%
Purity 92–95% 95–98%
Scalability Moderate High
Cost Low (SOCl₂) High (EDC/HOBt)

Critical Insight : Microwave-assisted methods reduce reaction times but require specialized equipment.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted triazole compounds.

Mechanism of Action

The mechanism of action of 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . The compound’s ability to inhibit certain enzymes or disrupt cellular processes makes it effective in its applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Variations

1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide
  • Structure : Replaces the 1,2,4-triazole with a tetrazole ring and introduces a trifluoromethylphenyl substituent.
  • Key Differences: Heterocycle: Tetrazole (5-membered, 4 nitrogen atoms) vs. triazole (5-membered, 3 nitrogen atoms). Tetrazoles exhibit distinct electronic properties and metabolic stability .
  • Molecular Weight : 355.3 g/mol (calculated from formula in ).
  • Implications : The trifluoromethyl group may improve bioavailability, while tetrazole’s metabolic resistance could prolong activity compared to triazole derivatives.
β-(1,2,4-Triazol-1-yl)-L-Alanine and Derivatives
  • Structure: Amino acid derivatives with triazole substituents, e.g., methyl 2-(bis(tert-butoxycarbonyl)amino)-3-(1H-1,2,4-triazol-1-yl)-propanoate .
  • Key Differences: Backbone: Linear amino acid vs. cyclohexane. Functionality: Carboxylate esters vs. carboxamide.
  • Biological Role: Metabolites of fungicides (e.g., myclobutanil) and herbicides (e.g., 3-amino-1,2,4-triazole) .

Functional Group Modifications

2-(1H-1,2,4-Triazol-1-yl)cyclohexan-1-amine
  • Structure : Lacks the carboxamide group but retains the cyclohexane-triazole core.
  • Key Differences: Substituent Position: Amino group at position 2 vs. position 3 in the target compound. Functional Groups: Primary amine vs. carboxamide.

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Heterocycle Backbone Key Substituents Molecular Weight (g/mol) Potential Applications
1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide 1,2,4-Triazole Cyclohexane Carboxamide, Amino ~253.3* Antifungal/Agrochemical (inferred)
1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide Tetrazole Cyclohexane Trifluoromethylphenyl, Carboxamide 355.3 Undisclosed (enhanced lipophilicity)
β-(1,2,4-Triazol-1-yl)-L-Alanine 1,2,4-Triazole Amino Acid Carboxylate, Triazole ~200.2* Fungicide metabolite
2-(1H-1,2,4-Triazol-1-yl)cyclohexan-1-amine 1,2,4-Triazole Cyclohexane Primary amine ~180.2* Herbicide metabolite (inferred)

*Calculated based on molecular formulas.

Critical Analysis and Gaps

  • Structural-Activity Relationships (SAR) : The carboxamide group in the target compound likely improves target binding compared to amine-only analogs (e.g., 2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-amine) .
  • Direct biological data for the target compound remains absent.
  • Research Needs : Screening using fluorometric methods (e.g., Alamar Blue ) could clarify antifungal activity. Comparative pharmacokinetic studies with tetrazole analogs are also warranted.

Biological Activity

1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide, a compound with the CAS number 1504136-03-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article outlines its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide is C9H14N4O2C_9H_{14}N_4O_2, with a molecular weight of 210.23 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₉H₁₄N₄O₂
Molecular Weight210.23 g/mol
CAS Number1504136-03-1

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer activity. The presence of the triazole moiety enhances interactions with various cellular targets, leading to antiproliferative effects against cancer cell lines.

In a study evaluating the biological activity of triazole derivatives, it was found that compounds similar to 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide demonstrated potent activity against multiple cancer types. Notably, the compound's structure allows it to mimic urea bioisosteres, improving solubility and bioavailability while reducing aggregation tendencies .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activities : Triazole derivatives often inhibit enzymes involved in cancer progression.
  • Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells.
  • Antiangiogenic Effects : Some studies suggest that triazole derivatives can inhibit the formation of new blood vessels (angiogenesis), which is critical for tumor growth .

Case Studies

A series of case studies have highlighted the efficacy of triazole-containing compounds in clinical settings:

  • Study on Antiproliferative Activity :
    • A study assessed the antiproliferative effects of various triazole derivatives on different cancer cell lines. Results indicated that certain substitutions on the triazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .
  • Mechanistic Insights :
    • Another investigation focused on the molecular interactions between triazole compounds and their target proteins. It was found that hydrogen bonding and hydrophobic interactions played crucial roles in binding affinity and subsequent biological activity .
  • Comparative Analysis :
    • A comparative analysis with standard anticancer drugs revealed that some triazole derivatives exhibited similar or superior efficacy compared to established treatments like doxorubicin .

Q & A

Q. What are the key synthetic steps and reaction conditions for 1-Amino-3-(1H-1,2,4-triazol-1-yl)cyclohexane-1-carboxamide?

The synthesis typically involves:

Cyclohexane Carboxamide Core Formation : Cyclohexane derivatives are functionalized via carboxamide coupling using reagents like EDCI/HOBt in solvents such as DMF or dichloromethane (DCM) .

Tetrazole Ring Introduction : A 1,2,4-triazole moiety is introduced via nucleophilic substitution or cycloaddition reactions under controlled pH (6.5–7.5) and temperature (60–80°C) .

Amino Group Protection/Deprotection : Protecting groups (e.g., acetyl) are used to prevent side reactions, followed by deprotection using acidic/basic conditions .

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
SolventDMF/DCMEnhances solubility and reaction kinetics
Temperature60–80°CHigher temps favor cyclization
pH6.5–7.5Minimizes hydrolysis

Q. How is the molecular structure of this compound validated?

Advanced analytical techniques are employed:

  • X-ray Crystallography : Resolves 3D configuration, particularly the chair conformation of the cyclohexane ring and triazole orientation .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., amino and triazole protons resonate at δ 2.5–3.5 ppm and δ 8.5–9.5 ppm, respectively) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ at m/z 251.13) .

Q. How does the compound’s stability vary under different storage/experimental conditions?

Stability studies involve:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C.
  • pH-Dependent Hydrolysis : Incubation in buffers (pH 2–10) with HPLC monitoring reveals optimal stability at pH 6–7 .
  • Light Sensitivity : UV-Vis spectroscopy detects photodegradation under UV light, necessitating amber vials for storage .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Continuous-flow synthesis (CFS) improves scalability:

  • Microreactor Advantages : Enhanced heat/mass transfer reduces side reactions (e.g., hydrolysis) and achieves >85% yield .
  • Solvent Selection : DCM/water biphasic systems in CFS improve separation efficiency .
  • Catalyst Screening : Immobilized catalysts (e.g., Pd/C) reduce metal leaching and enable reuse .

Q. What computational methods predict the compound’s bioactivity?

  • Molecular Dynamics (MD) Simulations : Model interactions with enzyme active sites (e.g., COX-2 inhibition) .
  • Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • QSAR Modeling : Correlates substituent effects (e.g., triazole position) with biological activity using datasets from PubChem .

Q. How to resolve contradictions in reported biological activity data?

Contradictions (e.g., variable IC50_{50} values) require:

Assay Standardization : Use uniform protocols (e.g., ATP-based kinase assays) .

Metabolite Screening : LC-MS/MS identifies degradation products that may interfere with activity .

Cellular vs. Cell-Free Systems : Compare results in both to distinguish target-specific vs. off-target effects .

Q. What strategies are used to design in vitro/in vivo studies for this compound?

  • In Vitro :
    • Enzyme Inhibition : Dose-response curves (0.1–100 µM) in kinase/phosphatase assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with EC50_{50} determination .
  • In Vivo :
    • Pharmacokinetics : Radiolabeled compound tracks absorption/distribution in rodent models .
    • Metabolite Profiling : Liver microsome assays identify major metabolites .

Q. How can structural analogs improve structure-activity relationship (SAR) studies?

Substituent ModificationObserved EffectReference
Triazole to Tetrazole Increased enzyme affinity (ΔΔG = -2.3 kcal/mol)
Amino Group Alkylation Reduced cytotoxicity (EC50_{50} ↑ 40%)
Cyclohexane Ring Fluorination Enhanced metabolic stability (t1/2_{1/2} ↑ 2.5x)

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